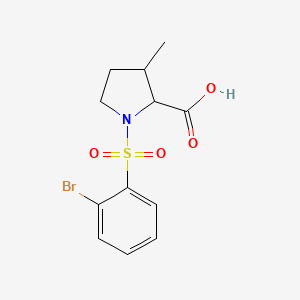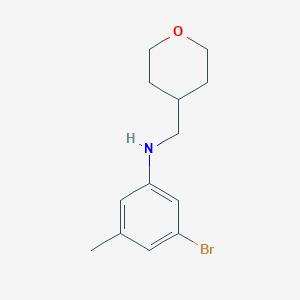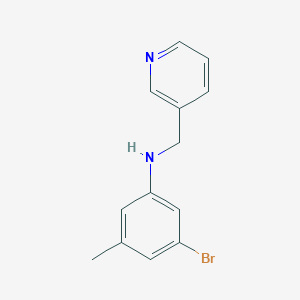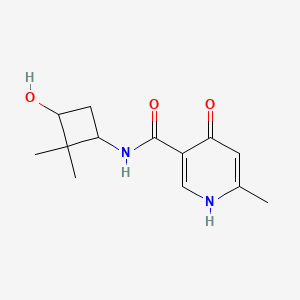![molecular formula C13H17NO5 B6632723 (2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)
(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid, commonly known as MPAB, is a synthetic compound that belongs to the class of small molecule inhibitors. MPAB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mechanism of Action
The mechanism of action of MPAB involves the inhibition of the above-mentioned enzymes. MPAB binds to the active site of these enzymes, preventing their catalytic activity and subsequent biological processes.
Biochemical and Physiological Effects:
MPAB has been found to exhibit several biochemical and physiological effects. It has been reported to decrease lipid accumulation in adipocytes, reduce plasma triglyceride levels, and improve glucose tolerance in animal models. Moreover, MPAB has also been found to exhibit anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
MPAB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for experimental studies. Moreover, its inhibitory activity against various enzymes makes it an ideal candidate for studying their biological functions. However, the limitations of MPAB include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
Several future directions for MPAB research include studying its potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Moreover, its anti-inflammatory and anti-tumor properties make it a promising candidate for cancer therapy. Further studies are needed to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, MPAB is a synthetic compound that exhibits inhibitory activity against various enzymes, making it an ideal candidate for studying their biological functions. Its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry, make it a promising candidate for future research. Further studies are needed to determine its safety and efficacy in human clinical trials.
Synthesis Methods
MPAB can be synthesized using a multistep process involving the reaction of 4-methylphenol with chloroacetyl chloride to obtain 2-(4-methylphenoxy)acetyl chloride. This intermediate is then reacted with L-threonine to produce MPAB.
Scientific Research Applications
MPAB has been widely studied for its potential applications in various scientific fields. It has been found to exhibit inhibitory activity against several enzymes, including but not limited to, acyl-CoA:cholesterol acyltransferase, acyl-CoA:diacylglycerol acyltransferase, and fatty acid amide hydrolase. These enzymes play a crucial role in various biological processes, such as lipid metabolism, energy homeostasis, and inflammation.
properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-8-3-5-10(6-4-8)19-7-11(16)14-12(9(2)15)13(17)18/h3-6,9,12,15H,7H2,1-2H3,(H,14,16)(H,17,18)/t9-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXSTBKIZKHVBA-SKDRFNHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(C(C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N[C@@H]([C@@H](C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)

![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)

![3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B6632678.png)
![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)
![2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B6632694.png)
![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B6632700.png)

![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)
![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)